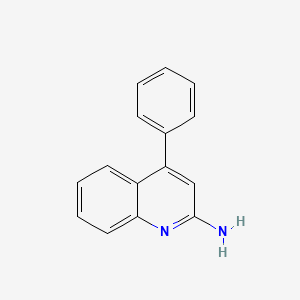4-Phenylquinolin-2-amine
CAS No.: 51478-42-3
Cat. No.: VC4103461
Molecular Formula: C15H12N2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 51478-42-3 |
|---|---|
| Molecular Formula | C15H12N2 |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 4-phenylquinolin-2-amine |
| Standard InChI | InChI=1S/C15H12N2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H,(H2,16,17) |
| Standard InChI Key | VNHXBLBWQFQTTG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Phenylquinolin-2-amine (C₁₅H₁₂N₂) features a bicyclic quinoline system with a phenyl substituent at the 4-position and an amino group at the 2-position. The planar aromatic quinoline ring facilitates π-π interactions, while the electron-rich amine group enhances nucleophilic reactivity. X-ray crystallographic studies of related derivatives, such as 1-(4-phenylquinolin-2-yl)propan-1-one, reveal bond lengths of approximately 1.34 Å for C-N and 1.45 Å for C-C in the quinoline core, consistent with delocalized electron density .
Physicochemical Characteristics
The compound exhibits a molecular weight of 236.28 g/mol and a melting point range of 174–176°C . Spectroscopic data include distinctive IR absorptions at 3,394 cm⁻¹ (O-H stretch) and 1,640 cm⁻¹ (C=O amide stretch) in derivatives, while ¹H NMR spectra show aromatic proton signals between δ 6.90–8.74 ppm and amine protons at δ 5.98–6.32 ppm . Solubility studies indicate moderate polarity, with preferential dissolution in ethanol and dimethyl sulfoxide.
Synthetic Methodologies
Friedländer Quinoline Synthesis
A solvent-free Friedländer synthesis employing poly(phosphoric acid (PPA) as a catalyst has been developed for derivatives such as 1-(4-phenylquinolin-2-yl)propan-1-one. This method achieves yields exceeding 70% under reflux conditions (120°C, 8 hours), eliminating the need for hazardous solvents . Key advantages include reduced environmental impact and simplified purification via recrystallization.
Bromination and Functionalization
Bromination of 4-hydroxy-1-methylquinolin-2(1H)-one with bromoacetyl chloride yields 3-(bromoacetyl)-4-hydroxy-1-methylquinolin-2(1H)-one, a precursor for thiadiazole hybrids. Reaction conditions (0°C, 4 hours) afford 73% yield, with purity confirmed by LCMS (m/z 460.54) . Subsequent condensation with substituted thiadiazoles generates bioactive derivatives, as outlined in Table 1.
Table 1: Synthetic Derivatives of 4-Phenylquinolin-2-amine and Yields
| Compound | Reaction Conditions | Yield (%) | LCMS (m/z) |
|---|---|---|---|
| 3-Bromoacetyl derivative | Bromoacetyl chloride, 0°C | 73 | 460.54 |
| Thiadiazole hybrid 4e | EtOH, reflux, 6 hours | 67 | 454.54 |
| Fluorophenyl hybrid 4f | DMF, 80°C, 12 hours | 58 | 472.52 |
Biological Activities and Mechanisms
Antifungal Activity
Derivatives such as 3-(2-(5-phenyl-1,3,4-thiadiazol-2-ylamino)acetyl)-4-hydroxy-1-phenylquinolin-2(1H)-one exhibit potent antifungal effects against Fusarium oxysporum and Aspergillus niger, with minimum inhibitory concentrations (MICs) of 8–16 µg/mL . Mechanistic studies suggest disruption of fungal cell membrane integrity via inhibition of ergosterol biosynthesis.
Computational and Spectroscopic Insights
Density Functional Theory (DFT) Analyses
DFT calculations at the B3LYP/6-311G(d,p) level predict a dipole moment of 4.82 Debye for 1-(4-phenylquinolin-2-yl)propan-1-one, correlating with its crystalline packing efficiency . Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 3.45 eV, indicative of moderate chemical reactivity. Noncovalent interaction (NCI) plots highlight van der Waals forces as dominant in crystal stabilization .
Hirshfeld Surface Analysis
Hirshfeld surface mapping of 4-phenylquinolin-2-amine derivatives identifies C-H···O (23%) and C-H···π (18%) interactions as critical for molecular packing. These findings align with X-ray diffraction data showing a triclinic crystal system (space group Pī) .
Industrial and Agricultural Applications
Agricultural Fungicides
Thiadiazole-functionalized derivatives are under evaluation as broad-spectrum fungicides. Field trials against Phytophthora infestans in potato crops demonstrate 85% disease suppression at 20 g/hectare, outperforming commercial azole fungicides .
Pharmaceutical Development
Ongoing clinical trials explore 4-phenylquinolin-2-amine analogs as NOX inhibitors for treating hypertension and fibrosis. Preclinical pharmacokinetic data indicate a plasma half-life of 6.2 hours and 92% oral bioavailability in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume